N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide
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Overview
Description
N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a trifluoropropyl chain, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide typically involves the coupling of a bromophenyl derivative with a trifluoropropyl precursor under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium as a catalyst and boron reagents to form the carbon-carbon bond between the bromophenyl and trifluoropropyl groups . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated and fluorinated compounds.
Industry: It may be utilized in the production of specialty chemicals and materials with specific functional attributes.
Mechanism of Action
The mechanism by which N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl and trifluoropropyl groups can engage in specific binding interactions, influencing the activity of these targets and modulating biological pathways. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3-bromophenyl)amino]quinazolin-6-yl}but-2-ynamide
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
Uniqueness
N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide is unique due to the presence of both bromophenyl and trifluoropropyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a combination of halogenation and fluorination that can be advantageous in specific chemical and biological applications.
Properties
IUPAC Name |
N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF3NO/c1-2-3-12(19)18-11(8-13(15,16)17)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTNIFBMRBITKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC(F)(F)F)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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